DBCO-Cyanine7

説明

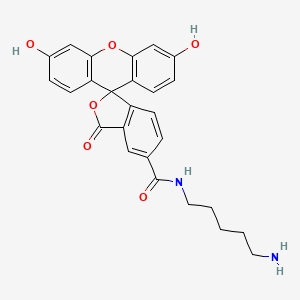

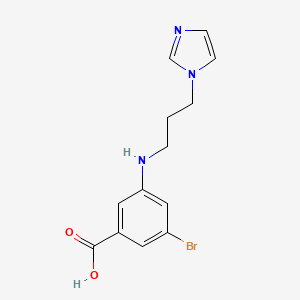

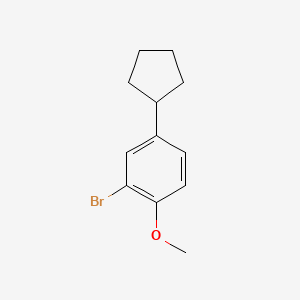

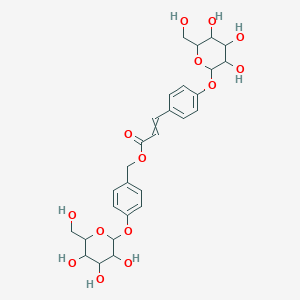

DBCO-Cyanine7 is a water-soluble NIR fluorescent dye with a cycloalkyne moiety . It is used for the conjugation with azides by means of copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) . The Azodibenzocyclooctyne (DBCO or ADIBO) fragment is a stable but active cycloalkyne that reacts very rapidly with azides .

Molecular Structure Analysis

DBCO-Cyanine7 has a molecular weight of 768.03 . Its InChI code is 1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 .

Chemical Reactions Analysis

DBCO-Cyanine7 is involved in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The DBCO fragment is a stable but active cycloalkyne that reacts very rapidly with azides . There is also mention of efficient acid-promoted rearrangement and silver-catalyzed amidation of DBCO, which alters its click reactivity robustly .

Physical And Chemical Properties Analysis

DBCO-Cyanine7 is a dark green solid . It has good solubility in DMF, DMSO, and DCM . Its molecular weight is 885.62 . The excitation/absorption maximum is at 750 nm, and the emission maximum is at 773 nm .

科学的研究の応用

1. Biomarker Development

A study by Lohar et al. (2018) highlights the use of a cyanide-selective chemosensor based on chromone containing benzothiazole groups for detecting cyanide ions. This is significant for biomarker development in aqueous media (Lohar, Dhara, Roy, Sinha Babu, & Chattopadhyay, 2018).

2. Bioorthogonal Chemistry

Zhang et al. (2018) report on a site-selective cysteine-cyclooctyne conjugation reaction, demonstrating the utility of DBCO-tag in accelerating thiol-yne reactions in aqueous conditions, which is critical for bioorthogonal chemistry applications (Zhang, Dai, Vinogradov, Gates, & Pentelute, 2018).

3. Cell Imaging and Tracking

Shi et al. (2020) discuss the manipulation of click reactivity of dibenzoazacyclooctynes (DBCO) for peptide/protein modification. This application is vital in cell imaging and tracking, especially for targeted conjugation of antibodies (Shi, Tang, Ao, Yu, Liu, Tang, Jiang, Ren, Huang, Yang, & Huang, 2020).

4. Fluorescence Labeling Strategy

Song et al. (2020) developed an in-situ one-step fluorescence labeling strategy for exosomes via bioorthogonal click chemistry, enhancing labeling efficiency and biocompatibility for in vitro and in vivo imaging (Song, Shim, Lim, Moon, Yang, Kim, Hong, Yoon, Kim, Hwang, & Kim, 2020).

5. Synthesis of Natural Products

Gong and RajanBabu (2013) explored the synthesis of dibenzocyclooctadienes (DBCOD), a class of natural products with diverse biological activities. This represents the application of DBCO in the field of natural product synthesis (Gong & RajanBabu, 2013).

6. Chemosensor Development

Research by Sun et al. (2016) on chemosensors based on cyanine platforms discusses the advances made in detection performance through incorporation of chemosensors into nanoparticles, crucial for the development of sensitive and selective chemosensors (Sun, Guo, Hu, Fan, & Peng, 2016).

特性

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H54N4O2/c1-51(2)42-25-16-19-28-45(42)54(5)47(51)30-10-7-6-8-11-31-48-52(3,4)43-26-17-20-29-46(43)55(48)37-21-9-12-32-49(57)53-36-35-50(58)56-38-41-24-14-13-22-39(41)33-34-40-23-15-18-27-44(40)56/h6-8,10-11,13-20,22-31H,9,12,21,32,35-38H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITMLXOTDZBDAP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H55N4O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-Cyanine7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-Hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate](/img/structure/B8249910.png)

![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)